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molecular formula C10H11N3O B1294663 2-(1H-Indol-3-yl)acetohydrazide CAS No. 5448-47-5

2-(1H-Indol-3-yl)acetohydrazide

Cat. No. B1294663
M. Wt: 189.21 g/mol
InChI Key: GYHLCXMCGCVVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06080772

Procedure details

By substituting 1.5 g of phenylisothiocyanate for the 4-methoxyphenylisothiocyanate and 2 g of 2-(indol-3-yl)acetic acid hydrazide for the thien-2-carboxyhydrazide in the method of Example 97, 2.5 g of the title compound is obtained as an off-white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
[Compound]
Name
thien-2-carboxyhydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[C:8]=[S:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.COC1C=CC(N=C=S)=CC=1.[NH:21]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:23]([CH2:30][C:31]([NH:33][NH2:34])=[O:32])=[CH:22]1>>[C:1]1([NH:7][C:8]([NH:34][NH:33][C:31](=[O:32])[CH2:30][C:23]2[C:24]3[C:29](=[CH:28][CH:27]=[CH:26][CH:25]=3)[NH:21][CH:22]=2)=[S:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)N=C=S
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)NN
Step Four
Name
thien-2-carboxyhydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=S)NNC(CC1=CNC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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